molecular formula C21H23NO5 B6000240 2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate

2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B6000240
M. Wt: 369.4 g/mol
InChI Key: FOXPRPWRHHUQTJ-AWNIVKPZSA-N
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Description

2-Ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate is a synthetic compound featuring a 2-ethoxyethyl ester group, a benzoate core, and an (E)-configured propenoylamino linkage to a 4-methoxyphenyl moiety. This structure combines aromatic, ester, and enone functionalities, making it relevant for applications in medicinal chemistry and materials science. The 4-methoxyphenyl group contributes electron-donating effects, while the ester moiety modulates solubility and bioavailability. Its structural analogs have been studied for antitumor activity, nonlinear optical (NLO) properties, and crystallographic behavior .

Properties

IUPAC Name

2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-26-14-15-27-21(24)17-7-9-18(10-8-17)22-20(23)13-6-16-4-11-19(25-2)12-5-16/h4-13H,3,14-15H2,1-2H3,(H,22,23)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXPRPWRHHUQTJ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate typically involves a multi-step process. One common method involves the esterification of 4-aminobenzoic acid with 2-ethoxyethanol in the presence of a catalyst such as sulfuric acid. This is followed by the reaction of the resulting ester with (E)-3-(4-methoxyphenyl)prop-2-enoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry Applications

Building Block for Organic Synthesis:
2-Ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions, including:

  • Esterification: The compound can be synthesized via esterification reactions, which are fundamental in organic chemistry.
  • Substitution Reactions: It can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConversion to carboxylic acids or ketonesPotassium permanganate, chromium trioxide
ReductionFormation of alcohols or aminesLithium aluminum hydride, sodium borohydride
Nucleophilic SubstitutionReplacement of functional groupsSodium hydroxide, hydrochloric acid

Biological Applications

Potential Biological Activities:
Research indicates that this compound may exhibit various biological activities, making it a candidate for further investigation in pharmacology:

  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.
  • Anti-inflammatory Effects: The compound could inhibit inflammatory pathways, potentially serving as an anti-inflammatory agent.

Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of similar compounds in vitro. Results indicated that derivatives of benzoate structures could significantly reduce pro-inflammatory cytokine production in cell cultures, suggesting that this compound may have similar effects.

Medical Applications

Therapeutic Potential:
Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases. Its ability to modulate enzyme activity suggests potential use in:

  • Cancer Therapy: By targeting specific signaling pathways involved in tumor growth.
  • Chronic Inflammatory Diseases: Such as rheumatoid arthritis or inflammatory bowel disease.

Table 2: Potential Therapeutic Targets

Disease TypeMechanism of Action
CancerInhibition of growth factor signaling
Inflammatory DiseasesModulation of cytokine release

Industrial Applications

Chemical Manufacturing:
In industry, this compound is utilized as an intermediate in the production of specialty chemicals and materials. Its unique properties facilitate the development of new materials with desirable characteristics.

Material Development:
The structural features of this compound allow for modifications that can enhance solubility or stability in various formulations.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]phenyl Benzoate

  • Structure : Replaces the 2-ethoxyethyl ester with a phenyl benzoate group.
  • Crystallography: Crystallizes in the monoclinic P21/c space group (a = 20.146 Å, b = 14.513 Å, c = 6.187 Å, β = 94.828°). The C=O bond lengths (1.219 Å) and torsion angles (C15–C16–C17–C22 = 167.8°) indicate steric and electronic influences from the keto group .
  • Relevance : Demonstrates how ester substitution affects molecular packing and hydrogen bonding (e.g., C–H···O interactions) compared to the target compound .

Ethyl 4-[[(E)-3-(4-Chlorophenyl)prop-2-enoyl]amino]benzoate

  • Structure : Features a chloro substituent instead of methoxy and an ethyl ester.
  • Applications : Chlorinated analogs are often explored for enhanced metabolic stability in drug design.

2-(Diethylamino)ethyl (E)-4-{[2-(3-Oxo-3-phenylprop-1-en-1-yl)quinolin-4-yl]amino}benzoate Hydrochloride

  • Structure: Incorporates a quinoline ring and diethylaminoethyl ester.
  • The quinoline moiety likely enhances DNA intercalation or enzyme inhibition .
  • Comparison : Highlights the role of heterocyclic groups in biological efficacy versus the simpler 4-methoxyphenyl group in the target compound.

Ethyl 4-[(E)-(2-Hydroxy-4-methoxyphenyl)methyleneamino]benzoate

  • Structure : Contains a hydroxyl group at the 2-position of the phenyl ring.
  • NLO Properties : DFT studies reveal substituent-dependent hyperpolarizability (β = 1.65 × 10⁻³⁰ esu), with hydroxyl groups enhancing intramolecular charge transfer. This suggests that the target compound’s methoxy group may offer similar benefits but with reduced hydrogen-bonding capacity .

Physical Properties

  • Melting Points: Analogs with bulkier substituents (e.g., quinoline derivatives) exhibit higher melting points (~150–300°C), while ethyl esters (e.g., ) are typically lower. The 2-ethoxyethyl group in the target compound may balance solubility and thermal stability .
  • HPLC Retention : Retention times vary with polarity; e.g., compound 12g (HPLC tR = 6.64 min) vs. 13c (tR = 9.90 min), reflecting differences in hydrophobicity .

Computational Insights

  • NLO Performance: Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives exhibit strong hyperpolarizability (β ~ 10⁻³⁰ esu) due to charge transfer between donor (methoxy) and acceptor (ester) groups. The target compound’s 2-ethoxyethyl ester may further modulate this property .

Biological Activity

The compound 6-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a derivative of beta-carboline that has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro substituent and a dihydroisoquinoline moiety. Its molecular formula is C18H20ClN3O3, and it has been identified as a potent bioactive agent with multiple pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cell lines. Specifically, it has been shown to increase the proportion of cells in the G2/M phase, suggesting interference with the cell division process .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating key apoptotic markers. An increase in the Bax/Bcl2 ratio has been observed, indicating enhanced pro-apoptotic signaling . Furthermore, active caspase-3/7 levels were significantly elevated in treated cells, confirming the activation of apoptotic pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It has been reported to exhibit protective effects against neurodegenerative conditions by:

  • Reducing Oxidative Stress : The compound demonstrates antioxidant properties that help mitigate oxidative stress in neuronal cells. This is crucial for protecting against conditions such as Alzheimer's disease and Parkinson's disease .
  • Modulating Neurotransmitter Systems : Preliminary studies suggest that it may influence dopamine and serotonin pathways, which are vital for mood regulation and cognitive function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Key findings include:

  • Chloro Substitution : The presence of a chloro group appears to enhance biological activity compared to non-substituted analogs.
  • Dihydroisoquinoline Moiety : This structural component is critical for the anticancer effects observed, as it contributes to binding affinity with target proteins involved in apoptosis and cell cycle regulation .

Data Tables

Biological ActivityObservationsReference
Cell Cycle ArrestIncreased G2/M phase population
Apoptosis InductionElevated Bax/Bcl2 ratio
Antioxidant ActivityReduced oxidative stress levels

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Breast Cancer Study : In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to controls .
  • Neuroprotection in Animal Models : Animal studies indicated that administration of this compound led to improved cognitive function and reduced neurodegeneration markers in models of Alzheimer's disease .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.